5-chloranyl-2-[(3-methylphenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Description
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiadiazole ring, and a methanesulfonyl group
Properties
Molecular Formula |
C16H14ClN5O3S3 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O3S3/c1-9-4-3-5-10(6-9)8-28(24,25)15-18-7-11(17)12(19-15)13(23)20-14-21-22-16(26-2)27-14/h3-7H,8H2,1-2H3,(H,20,21,23) |
InChI Key |
GNYKFDWOQKNBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and thiadiazole rings. The methanesulfonyl group is then introduced through a sulfonylation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-4-OL: This compound shares a similar pyrimidine structure but lacks the methanesulfonyl and thiadiazole groups.
5-CHLORO-2-(4-CHLORO-1H-1,2,3-TRIAZOL-1-YL)-BENZOIC ACID METHYL ESTER: This compound has a similar chlorine substitution but differs in its overall structure and functional groups.
Uniqueness
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrimidine ring, a thiadiazole ring, and a methanesulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
